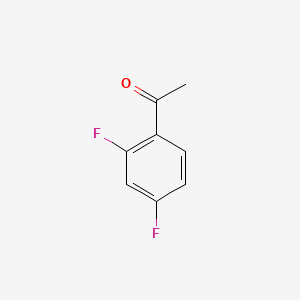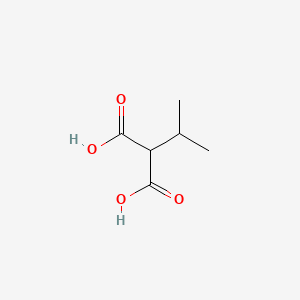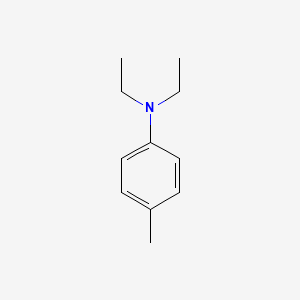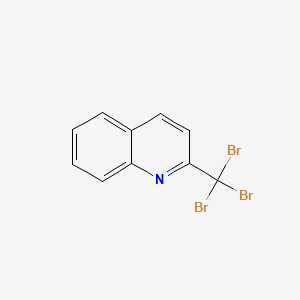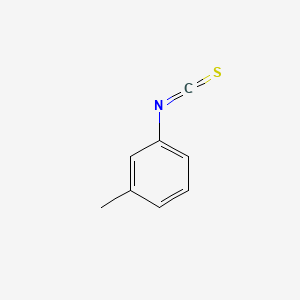
6-tert-Butyl-m-cresol
Overview
Description
Mechanism of Action
The mechanism of action of 6-tert-butyl-m-cresol involves its behavior as a weak organic acid due to the presence of a hydroxyl group. This compound can donate a proton, making it reactive in various chemical processes . Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-tert-Butyl-m-cresol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound is known to inhibit lipid peroxidation by donating hydrogen atoms to free radicals, thereby neutralizing them . Additionally, this compound interacts with enzymes such as catalase and superoxide dismutase, enhancing their activity and further contributing to its antioxidant effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and transcription factors . This compound also impacts gene expression by regulating the transcription of genes involved in oxidative stress response and cellular metabolism . Furthermore, this compound has been observed to alter cellular metabolism by affecting the activity of metabolic enzymes and the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity . It acts as an enzyme inhibitor by blocking the active sites of enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, this compound influences gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its antioxidant activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant effects, enhancing the activity of antioxidant enzymes and reducing oxidative stress . At high doses, this compound can have toxic effects, including liver damage and disruption of cellular metabolism . Threshold effects have been observed, with adverse effects becoming more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and lipid metabolism. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing their activity and affecting metabolic flux . Additionally, this compound can alter metabolite levels by modulating the production and degradation of key metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in lipid-rich regions of cells, such as membranes and lipid droplets, due to its hydrophobic nature . This localization can enhance its antioxidant effects by targeting areas prone to oxidative damage .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and associated with cellular membranes . It can also be found in organelles such as mitochondria and the endoplasmic reticulum, where it exerts its antioxidant effects . The specific localization of this compound can impact its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-m-cresol typically involves the alkylation of m-cresol with tert-butyl alcohol. One efficient method employs a deep eutectic solvent (DES) as a catalyst. In this process, caprolactam is used as the hydrogen-bonding acceptor, and p-toluenesulfonic acid serves as the hydrogen-bonding donor . The reaction conditions are optimized using response surface methodology, and the catalyst can be recycled, making the process both efficient and environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of isobutene with m-cresol in the presence of a catalyst. Modified mesoporous silica loaded with Nb/Mo/Cu trimetallic active centers is used as the catalyst, which significantly improves the conversion rate and selectivity of the product . The reaction is carried out in an alkylation reaction kettle, and the process includes steps for the recovery and recycling of solvents and catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-m-cresol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nitration typically involves nitric acid, while sulfonation uses sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro and sulfonated derivatives.
Scientific Research Applications
6-tert-Butyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of antioxidants and other fine chemicals.
Biology: Employed in studies related to its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized in the production of rubber, lubricating oils, and as a disinfectant.
Comparison with Similar Compounds
6-tert-Butyl-m-cresol can be compared with other similar compounds, such as:
4,4’-Thiobis(this compound): This compound has similar antioxidant properties but includes a sulfur linkage, making it more effective in certain applications.
2,6-Di-tert-butyl-p-cresol: Known as butylated hydroxytoluene (BHT), it is widely used as an antioxidant in food and industrial applications.
4,4’-Butylidenebis(this compound): This compound has a butylidene linkage, providing unique properties for specific industrial uses.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
properties
IUPAC Name |
2-tert-butyl-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUQAVYLRNOXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026529 | |
| Record name | 2-Tert-Butyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid; Color may darken on exposure to light, air, or heat; [CHEMINFO] | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
224 °C AT 760 MM HG | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
114 °C | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE, ORGANIC SOLVENTS | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.922 AT 80 °C/4 °C | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
88-60-8 | |
| Record name | 3-Methyl-6-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-tert-Butyl-m-cresol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Tert-Butyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYL-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV32MJ2CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
46 °C | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 6-tert-Butyl-m-cresol is primarily recognized as an antioxidant. [, , ] It finds extensive use in various industries, including the manufacturing of polymers, plastics, and rubber products. [, ] For instance, it is incorporated into nitrile-butadiene rubber (NBR) gloves to enhance their stability and prevent degradation. []
ANone: While specific spectroscopic data is not available in the provided abstracts, its molecular formula is C11H16O and its molecular weight is 164.25 g/mol. Structurally, it is a phenol derivative with a tert-butyl group at the ortho position and a methyl group at the para position relative to the hydroxyl group.
A: Research indicates that 4,4'-thiobis (this compound), a compound closely related to this compound, acts as a thermal decomposition accelerator in polypropylene fiber production. [] When added to polypropylene, it influences the polymer chains' entanglement during the melt-spinning process, ultimately affecting the fiber's tensile strength and elongation properties. []
A: Yes, this compound has been detected as a migrant in food-contact materials. A study revealed its presence, along with other compounds, migrating from nitrile-butadiene rubber (NBR) gloves into n-heptane, a food simulant. [] The migration level of 4,4'-butylidenedi(this compound), a dimer of this compound, was found to be 4.22 micrograms/cm2 into n-heptane. []
A: Research suggests that this compound can activate the TRPV3 ion channel, a non-selective cation channel involved in thermosensation and potentially skin sensitization. [] It exhibits greater potency in activating TRPV3 compared to camphor. []
A: A study investigating the effects of early life exposure to 4,4'-butylidenebis (this compound) (BB), a dimer of this compound, on mice revealed potential neurobehavioral consequences. [] Exposure to low levels of BB through drinking water during prenatal and postnatal periods resulted in anxiety-related behavioral changes in adult mice. []
A: While not definitively proven, there are indications that this compound might possess skin sensitization properties. [] It was identified as a potential sensitizer in a study investigating allergic reactions to a wound closure tape. [] Local lymph node assays confirmed its sensitization potential, suggesting a possible role in Type IV hypersensitivity reactions. []
A: Yes, this compound can be incorporated into brake fluid formulations. [] Its inclusion, typically as an antioxidant, helps to enhance the fluid's stability and performance under high-temperature conditions encountered during braking. []
A: Yes, this compound, identified as the antioxidant Santowhite, was found to contaminate polyallomer centrifuge tubes. [] This contamination poses a potential concern for experiments involving sensitive biological samples as it could interfere with results. [] Washing with acetone is recommended for its removal. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









